
Ethenamine,2-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenamine,2-(4-nitrophenyl)-, also known as 2-(4-nitrophenyl)ethylamine hydrochloride, is an organic compound with the molecular formula C8H10N2O2·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a nitro group at the para position. This compound is commonly used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)ethylamine hydrochloride typically involves the nitration of phenethylamine. The process begins with the slow addition of phenethylamine to a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0°C). The reaction mixture is then stirred, and the product is isolated by neutralization and crystallization .
Industrial Production Methods
Industrial production of 2-(4-nitrophenyl)ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(4-aminophenyl)ethylamine.
Substitution: Various substituted phenethylamines.
Condensation: Imines or Schiff bases.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)ethylamine hydrochloride is used in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: In the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)ethylamine hydrochloride depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: The parent compound without the nitro substitution.
2-(4-aminophenyl)ethylamine: The reduced form of 2-(4-nitrophenyl)ethylamine.
4-nitrophenethylamine: A similar compound with a nitro group at the para position but without the ethylamine side chain.
Uniqueness
2-(4-nitrophenyl)ethylamine hydrochloride is unique due to the presence of both the nitro group and the ethylamine side chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(E)-2-(4-nitrophenyl)ethenamine |
InChI |
InChI=1S/C8H8N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H,9H2/b6-5+ |
Clave InChI |
XULFFXQSSRQCIE-AATRIKPKSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=CN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


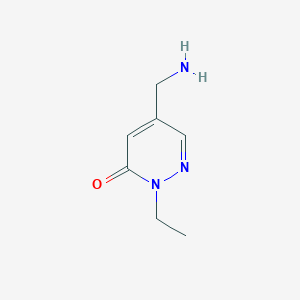
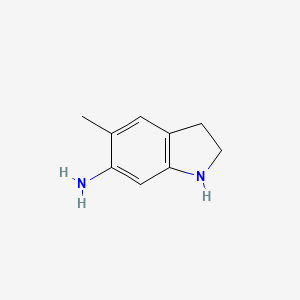
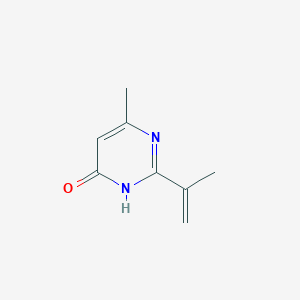
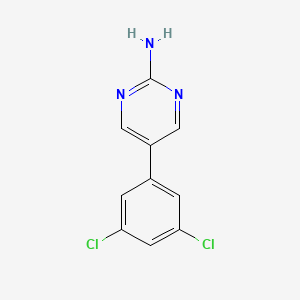


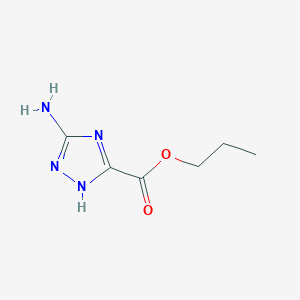
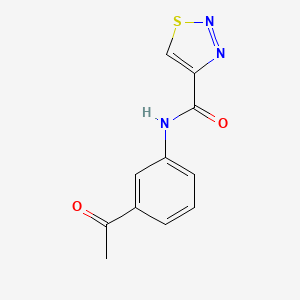
![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)
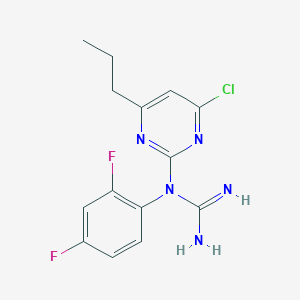


![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)
